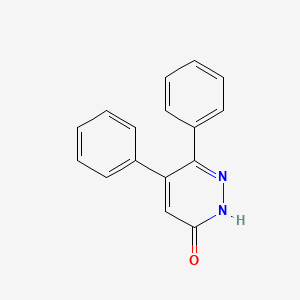

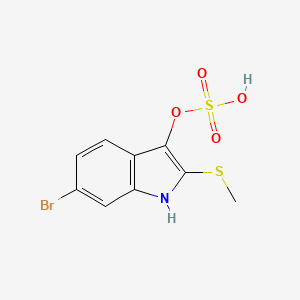

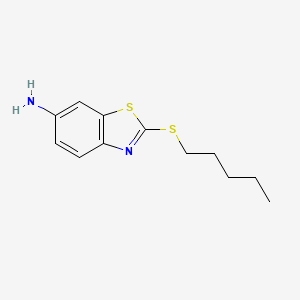

6-Amino-2-n-pentylthiobenzothiazole

Overview

Description

6-Amino-2-n-pentylthiobenzothiazole is a compound that has shown a wide range of biological activity . It has been reported to have antimicrobial activity against Staphylococcus aureus and anticandidous activity against Candida albicans . It has also been found to inhibit the growth of Trichophyton strains .

Scientific Research Applications

Antifungal Agent

APB has been shown to have antifungal properties. For example, it has been shown to inhibit mycelial formation in Candida albicans . It also exhibits inhibitory effects against C. glabrata, C. krusei, C. parapsilosis, and Aspergillus fumigatus .

Inhibition of Ergosterol Biosynthesis

APB has been found to inhibit the biosynthesis of ergosterol, an essential component of cell membranes . This inhibition leads to an accumulation of the methylated sterol precursors ergosta-5,7-dienol and squalene .

Antifungal Selective Toxicity

APB has been used in the evaluation of antifungal selective toxicity. A study used APB to evaluate 1181-0519, an Erg25p inhibitor, that exhibited selective toxicity against the C. glabrata ERG25 knock-in strain .

Broad-Spectrum Antifungal Activity

APB has demonstrated broad-spectrum antifungal activity against pathogenic Candida species, including Candida auris .

Inhibition of Sterol 4-Demethylation

APB has been shown to inhibit a new target in ergosterol biosynthesis, namely sterol 4-demethylation .

No Significant Effect on Fatty Acid Composition

Despite its effects on ergosterol biosynthesis, APB does not significantly affect the composition and the rate of biosynthesis of fatty acids .

Mechanism of Action

Target of Action

The primary target of 6-Amino-2-n-pentylthiobenzothiazole (APB) is the enzyme sterol 4-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of fungal cell membranes .

Mode of Action

APB interacts with its target, sterol 4-demethylase, and inhibits its function . This inhibition results in a blockage of the ergosterol biosynthesis pathway at the level of 4-demethylation of 4,4-dimethylzymosterol . There is also evidence of partial inhibition of lanosterol 14-dimethylation and squalene epoxidation .

Biochemical Pathways

The inhibition of sterol 4-demethylase by APB affects the ergosterol biosynthesis pathway . This leads to a marked inhibition of acetate incorporation in 4-desmethylsterols, with a significant portion of the radiolabel being incorporated in 4,4-dimethylsterols, lanosterol, and 4,4-dimethylzymosterol . The blockage of this pathway results in the accumulation of 4,4-dimethylzymosterol and depletion of both its immediate product, zymosterol, as well as ergosterol .

Result of Action

The inhibition of ergosterol biosynthesis by APB results in a marked decrease in the growth of certain fungal strains, such as Candida albicans . This is accompanied by a significant decrease in the formation of germ tubes and hyphae, key virulence properties in these fungi .

Action Environment

It’s worth noting that the effectiveness of apb, like many other antifungal agents, can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .

properties

IUPAC Name |

2-pentylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMPLISLGNPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224415 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-n-pentylthiobenzothiazole | |

CAS RN |

73844-29-8 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)

![N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B1222888.png)

![5-[[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222892.png)